REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([OH:15])=[C:10]([Cl:16])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].C1(=O)O[CH2:27][CH2:26][O:25]1.[OH-].[Na+]>C1(C)C=CC=CC=1>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([O:15][CH2:27][CH2:26][OH:25])=[C:10]([Cl:16])[CH:9]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,5.6|
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1=CC(=C(C(=C1)Cl)O)Cl)=O
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Name
|
|
Quantity
|
0.55 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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1.6 g
|
Type
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reactant
|
Smiles
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C1(OCCO1)=O
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
To the cooled reaction mixture
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Type
|
WASH
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Details
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the separated organic layer is then washed successively with water
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Type
|
DRY_WITH_MATERIAL
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Details
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saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
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The solvent is then removed by evaporation under reduced pressure
|
Type
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CUSTOM
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Details
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the resulting residue is chromatographed over silica gel (30% ethyl acetate in hexanes
|
Name
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|
Type
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product
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Smiles
|
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)Cl)OCCO)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |